molecular formula C13H7F3N4O2 B13083020 5-Nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole CAS No. 1356088-06-6

5-Nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole

Cat. No.: B13083020
CAS No.: 1356088-06-6
M. Wt: 308.22 g/mol
InChI Key: JWUGGWNMLGHIJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole is a synthetic indazole-based compound intended for research and development purposes. The indazole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities and presence in several approved therapeutics . This particular derivative features a 5-nitro group and a 3-(trifluoromethyl)pyridin-3-yl substituent, which are common in the design of kinase inhibitors, making it a candidate for investigating pathways involved in oncology and neurodegenerative diseases . Indazole derivatives have been identified as key motifs in potent and selective inhibitors for various biological targets. For instance, structurally similar 5-(4-pyridinyl)indazole compounds have demonstrated marked potency and selectivity as haspin inhibitors, which are considered promising for cancer therapy . Other indazole-based molecules, such as pazopanib and niraparib, are FDA-approved drugs for treating renal cell carcinoma and ovarian cancer, respectively, underscoring the scaffold's profound therapeutic value . The inclusion of a nitro group and a trifluoromethylpyridine moiety in this compound is likely to enhance its electronic properties and binding affinity, potentially leading to novel biological activity in preclinical research models. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

1356088-06-6

Molecular Formula

C13H7F3N4O2

Molecular Weight

308.22 g/mol

IUPAC Name

5-nitro-3-[5-(trifluoromethyl)pyridin-3-yl]-1H-indazole

InChI

InChI=1S/C13H7F3N4O2/c14-13(15,16)8-3-7(5-17-6-8)12-10-4-9(20(21)22)1-2-11(10)18-19-12/h1-6H,(H,18,19)

InChI Key

JWUGGWNMLGHIJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C3=CC(=CN=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 2-Amino-5-nitroacetophenone Derivatives

A common approach starts with nitration of acetophenone derivatives to introduce the nitro group at the 5-position, followed by reduction of the nitro group to an amino group for further transformations.

Typical procedure:

  • Nitration of 2-acetyl-substituted aromatic compounds using a mixture of sulfuric and nitric acids at low temperature (e.g., -15 to 0 °C) to afford 2-nitro-5-substituted acetophenones with yields around 80-85%.
  • Reduction of the nitro group to the amino group using iron powder and ammonium chloride in aqueous methanol at about 60 °C overnight, yielding 2-amino-5-substituted acetophenones in 80-90% yield.
Step Reagents/Conditions Yield (%) Notes
Nitration H2SO4/HNO3 (1:6.5), < 0 °C, overnight 80-85 Controlled temperature nitration
Reduction (NO2 → NH2) Fe powder, NH4Cl, MeOH/H2O (1:1), 60 °C 80-90 Efficient conversion, mild conditions

Example: 2-nitro-5-bromoacetophenone to 2-amino-5-bromoacetophenone.

Formation of the Indazole Core

Diazotization and Cyclization

The amino-substituted acetophenone undergoes diazotization under acidic conditions followed by intramolecular cyclization to form the indazole ring.

Typical procedure:

  • Diazotization of 2-amino-5-substituted acetophenone with sodium nitrite in hydrochloric acid at 0–10 °C.
  • Subsequent reduction with stannous chloride dihydrate (SnCl2·2H2O) in hydrochloric acid at low temperature, stirring overnight.
  • Neutralization to pH 8–9 to precipitate the indazole product.
Step Reagents/Conditions Yield (%) Notes
Diazotization NaNO2, HCl, 0–10 °C Formation of diazonium salt
Reduction and Cyclization SnCl2·2H2O, HCl, 0–10 °C, overnight 80-85 Efficient ring closure to indazole

Example: Conversion of 2-amino-5-bromoacetophenone to 3-methyl-5-bromo-1H-indazole with 81% yield.

Representative Synthetic Route Summary

Step No. Transformation Reagents/Conditions Yield (%) Remarks
1 Nitration of acetophenone derivative H2SO4/HNO3 mix, <0 °C, overnight 80-85 Introduces nitro group
2 Reduction of nitro to amino Fe powder, NH4Cl, MeOH/H2O, 60 °C overnight 80-90 Amino group for diazotization
3 Diazotization and cyclization to indazole NaNO2, HCl, 0-10 °C; SnCl2·2H2O, HCl, overnight 80-85 Formation of 3-methyl-5-substituted indazole
4 Cross-coupling with 5-(trifluoromethyl)pyridin-3-yl boronate Pd catalyst, base, appropriate solvent Variable Installation of trifluoromethylpyridinyl group

Analytical and Characterization Data

  • The indazole products are typically characterized by ^1H NMR, ^13C NMR, IR, and mass spectrometry.
  • Key IR bands include nitro group absorptions around 1525 cm^-1 and 1345 cm^-1.
  • ^1H NMR aromatic protons appear between 7.2–8.7 ppm with methyl groups around 2.5 ppm.
  • Mass spectrometry confirms molecular ion peaks consistent with the substituted indazole structure.

Research Findings and Optimization Notes

  • Avoidance of hydrazine hydrate reflux enhances safety and scalability of the process.
  • Use of iron powder and ammonium chloride for nitro reduction is efficient and mild.
  • The diazotization-cyclization sequence is robust, yielding high purity products without extensive purification.
  • One-pot protocols combining azo-coupling and cyclization steps have been developed, reducing reaction times and improving yields.
  • Cross-coupling reactions require careful selection of catalysts and ligands to tolerate the nitro and trifluoromethyl groups.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s binding affinity to its target. The pyridine and indazole rings provide structural rigidity and facilitate specific interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Pyridinyl-Substituted Indazoles
  • 5-Nitro-3-(pyridin-2-yl)-1H-indazole (CAS 1356087-82-5): Differs in the pyridinyl substitution (position 2 vs. 3) and lacks the trifluoromethyl group. Molecular weight: 240.22 g/mol.
  • 5-Nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole (CAS 1192873-56-5): Features a trityl-protected indazole and a pyridin-4-yl group. The trityl group increases steric bulk, which may hinder binding to biological targets .
2.1.2. Pyrazole Derivatives ()
  • Compound 3f: A pyrazole derivative with chloro and trimethoxyphenyl substituents. Melting point (mp): 118–120°C.
  • Compound 3h : Contains dual chloro substituents and a p-tolyl group. Mp: 158–160°C . The chloro groups enhance halogen bonding but lack the nitro group’s resonance effects .

Functional Group Analysis

Compound Key Substituents Molecular Weight (g/mol) Melting Point (°C) Bioactivity Relevance
Target Compound 5-Nitro, 3-(CF₃-pyridin-3-yl) 339.23 Not reported Enhanced lipophilicity, kinase inhibition potential
5-Nitro-3-(pyridin-2-yl)-1H-indazole 5-Nitro, 3-(pyridin-2-yl) 240.22 Not reported Lower metabolic stability
Compound 3f 5-Chloro, trimethoxyphenyl ~450 (estimated) 118–120 Antiproliferative activity (unreported mechanism)
Nilotinib (Reference) Trifluoromethyl, pyrimidinyl 529.52 N/A c-Met inhibitor (antineoplastic)

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group enhances logP values, favoring membrane permeability. In contrast, pyridin-2-yl analogues () lack this modification, reducing their drug-likeness .
  • Thermal Stability : Pyrazole derivatives with chloro substituents (e.g., Compound 3h, mp 158–160°C) exhibit higher melting points than nitro-substituted indazoles, possibly due to stronger intermolecular halogen interactions .

Biological Activity

5-Nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and inflammatory diseases. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), in vitro and in vivo findings, and relevant case studies.

Chemical Structure and Properties

The compound features an indazole core substituted with a nitro group and a trifluoromethyl-pyridine moiety. This unique structure is believed to contribute to its biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that 5-nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole exhibits significant anticancer properties. In vitro assays have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
A5495.4
HeLa6.8

These values indicate that the compound has promising potential as an anticancer agent, warranting further investigation into its efficacy and safety.

Inhibition of Inflammatory Pathways

The compound has also been evaluated for its ability to inhibit pro-inflammatory cytokines. In a study involving THP-1 cells, it was found to significantly reduce tumor necrosis factor-alpha (TNF-α) release when challenged with lipopolysaccharides (LPS). The IC50 value for TNF-α inhibition was determined to be 2.3 µM, indicating a moderate anti-inflammatory effect.

Table 2: Inhibition of TNF-α Release

ConditionIC50 (µM)
LPS-induced TNF-α2.3

Structure-Activity Relationship (SAR)

The SAR analysis of indazole derivatives has revealed that the presence of the nitro group and trifluoromethyl substituent plays a crucial role in enhancing biological activity. Modifications at different positions on the indazole ring can lead to variations in potency and selectivity.

Key Findings from SAR Studies

  • Nitro Group : Essential for maintaining activity; compounds lacking this group showed significantly reduced potency.
  • Trifluoromethyl Substituent : Enhances lipophilicity, improving membrane permeability and bioavailability.
  • Position Modifications : Substituents at the 4 or 6 positions can modulate activity; for instance, introducing hydroxyl groups has been shown to improve selectivity for certain targets.

Table 3: Summary of SAR Findings

Substituent PositionEffect on Activity
Nitro (position 3)Essential for activity
TrifluoromethylIncreases lipophilicity
Hydroxyl (position 4)Improves selectivity

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Lung Cancer : A recent investigation demonstrated that treatment with 5-nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole resulted in significant tumor reduction in xenograft models of lung cancer.
  • Inflammatory Disease Model : In an animal model of arthritis, administration of the compound led to decreased inflammation markers and improved joint function, suggesting its utility in treating inflammatory disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.